molecular formula C23H21N3O2 B13765838 9-(1-Methyl-benzimidazol-2-yl)-2,3-5-6-tetrahydro-quinolizino[9,9a,1-gh]coumarin

9-(1-Methyl-benzimidazol-2-yl)-2,3-5-6-tetrahydro-quinolizino[9,9a,1-gh]coumarin

Cat. No.: B13765838
M. Wt: 371.4 g/mol
InChI Key: IAOBEYJKMYOHJY-UHFFFAOYSA-N
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Description

9-(1-Methyl-benzimidazol-2-yl)-2,3-5-6-tetrahydro-quinolizino[9,9a,1-gh]coumarin is a complex heterocyclic compound that integrates several pharmacophores, including benzimidazole and coumarin. These structures are known for their significant biological activities, making this compound a subject of interest in medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-(1-Methyl-benzimidazol-2-yl)-2,3-5-6-tetrahydro-quinolizino[9,9a,1-gh]coumarin typically involves multi-step reactions. The initial step often includes the formation of the benzimidazole ring, which can be synthesized by the condensation of o-phenylenediamine with formic acid or trimethyl orthoformate . Subsequent steps involve the cyclization and fusion of the benzimidazole with coumarin and quinolizidine moieties under controlled conditions, often requiring catalysts and specific solvents .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

9-(1-Methyl-benzimidazol-2-yl)-2,3-5-6-tetrahydro-quinolizino[9,9a,1-gh]coumarin can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents include:

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinolizidine derivatives, while reduction could produce various benzimidazole-coumarin hybrids .

Scientific Research Applications

9-(1-Methyl-benzimidazol-2-yl)-2,3-5-6-tetrahydro-quinolizino[9,9a,1-gh]coumarin has several applications in scientific research:

Mechanism of Action

The mechanism of action of 9-(1-Methyl-benzimidazol-2-yl)-2,3-5-6-tetrahydro-quinolizino[9,9a,1-gh]coumarin involves its interaction with specific molecular targets. The benzimidazole moiety is known to inhibit enzymes by binding to their active sites, while the coumarin structure can intercalate with DNA, disrupting its function. These interactions lead to the compound’s antimicrobial and anticancer activities .

Comparison with Similar Compounds

Properties

Molecular Formula

C23H21N3O2

Molecular Weight

371.4 g/mol

IUPAC Name

6-(1-methylbenzimidazol-2-yl)-3-oxa-13-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1(17),2(7),5,8-tetraen-4-one

InChI

InChI=1S/C23H21N3O2/c1-25-19-9-3-2-8-18(19)24-23(25)17-13-20(27)28-22-15-7-5-11-26-10-4-6-14(21(15)26)12-16(17)22/h2-3,8-9,12-13H,4-7,10-11H2,1H3

InChI Key

IAOBEYJKMYOHJY-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC=CC=C2N=C1C3=CC(=O)OC4=C3C=C5CCCN6C5=C4CCC6

Origin of Product

United States

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